2-Methylidene-4-oxo-4-propoxybutanoate

Description

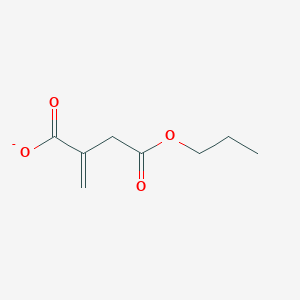

2-Methylidene-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C8H11O4. It belongs to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a methylene group adjacent to a keto group, which imparts unique chemical properties.

Properties

CAS No. |

57718-10-2 |

|---|---|

Molecular Formula |

C8H11O4- |

Molecular Weight |

171.17 g/mol |

IUPAC Name |

2-methylidene-4-oxo-4-propoxybutanoate |

InChI |

InChI=1S/C8H12O4/c1-3-4-12-7(9)5-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |

InChI Key |

OTJFVOXCJRUNNV-UHFFFAOYSA-M |

Canonical SMILES |

CCCOC(=O)CC(=C)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Olefinic Substrates as Key Intermediates

Patents detailing the synthesis of 2-hydroxy-4-(methylthio)butanoic acid (HMBA) highlight the use of nonconjugated olefinic substrates with terminal double bonds, such as 2-hydroxy-3-butenoic acid esters. For this compound, analogous substrates could include:

- 2-Hydroxy-3-butenoic acid propyl ester : Synthesized via esterification of 2-hydroxy-3-butenoic acid with propanol under acidic catalysis.

- 2-Acyloxy-3-butenenitrile : Prepared through cyanation of acrolein derivatives followed by acylation.

These substrates enable subsequent functionalization at the α,β-unsaturated position.

Free Radical Addition and Functionalization

Mercaptan Addition as a Model Reaction

The free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid esters, as described in EP0961769B1, provides a template for introducing substituents. While the target compound lacks a thioether group, this method demonstrates the feasibility of modifying α,β-unsaturated esters:

- Initiation : Ultraviolet light or azobisisobutyronitrile (AIBN) generates radicals.

- Propagation : Methyl mercaptan adds across the terminal double bond.

- Termination : Radical recombination yields the saturated product.

For this compound, omitting the mercaptan step and focusing on preserving the double bond during esterification or oxidation is critical.

Esterification and Alkoxylation Strategies

Direct Esterification of Unsaturated Acids

The propoxy group can be introduced via esterification of 2-methylidene-4-oxobutanoic acid with propanol:

$$

\text{CH}2=C(CO2H)CO2H + \text{CH}3CH2CH2OH \xrightarrow{H^+} \text{CH}2=C(CO2Pr)CO2Pr + 2\text{H}2O

$$

Conditions : Sulfuric acid (50%) at 60°C for 5 hours.

Transesterification of Methyl Esters

Transesterification of methyl 2-methylidene-4-oxobutanoate with propanol under basic conditions (e.g., sodium methoxide) offers a milder alternative:

$$

\text{CH}2=C(CO2Me)CO2Me + 2\text{PrOH} \xrightarrow{NaOMe} \text{CH}2=C(CO2Pr)CO2Pr + 2\text{MeOH}

$$

Elimination Reactions for Double Bond Formation

Dehydration of 2-Hydroxy Derivatives

Dehydration of 2-hydroxy-4-oxo-4-propoxybutanoate using sulfuric acid or phosphorus pentoxide generates the α,β-unsaturated ester:

$$

\text{HOCH}2(CO2Pr)CO2Pr \xrightarrow{H2SO4} \text{CH}2=C(CO2Pr)CO2Pr + \text{H}_2O

$$

Yield Optimization : Distillation under reduced pressure (52 mm Hg) isolates the product.

Process Optimization and Scalability

Reaction Vessel Design

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carboxylic acid.

Reduction: The keto group can be reduced to form a hydroxyl group.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), to facilitate the removal of the propoxy group.

Major Products Formed

Oxidation: 2-Methylidene-4-oxo-4-propoxybutanoic acid.

Reduction: 2-Methylidene-4-hydroxy-4-propoxybutanoate.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-Methylidene-4-oxo-4-propoxybutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylidene-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.

Pathways Involved: The compound may modulate oxidative stress pathways and influence cellular redox states.

Comparison with Similar Compounds

Similar Compounds

2-Methylene-4-oxopentanedioic acid: Similar structure but with a carboxylic acid group instead of a propoxy group.

2-Methyl-4-oxo-4-propoxybutanoate: Similar structure but with a methyl group instead of a methylene group.

Uniqueness

2-Methylidene-4-oxo-4-propoxybutanoate is unique due to the presence of the methylene group adjacent to the keto group, which imparts distinct reactivity and chemical properties compared to its analogs.

Q & A

Q. What are the established synthetic routes for 2-Methylidene-4-oxo-4-propoxybutanoate, and how do reaction conditions influence yield?

Methodological Answer:

- Esterification: React 4-oxo-4-propoxybutanoic acid with methylidenation agents (e.g., Wittig reagents) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis .

- Purification: Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product. Monitor purity via TLC and confirm via HPLC (>95% purity) .

- Yield Optimization: Catalytic bases (e.g., triethylamine) improve reaction efficiency, but excess base can promote ketone side reactions.

Table 1: Synthetic Routes Comparison

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Wittig Reaction | PPh₃ | THF | 0–25 | 65–75 |

| Claisen Condensation | NaH | DCM | −10–0 | 50–60 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methylidene protons (δ 5.2–5.8 ppm, doublet) and propoxy groups (δ 1.2–1.6 ppm for –CH₂CH₂CH₃).

- ¹³C NMR: Confirm carbonyl groups (C=O at δ 170–210 ppm) and ester linkages (δ 60–70 ppm for –OCH₂) .

- X-ray Crystallography: Resolve stereochemistry using SHELXL for refinement. Requires high-quality single crystals grown via slow evaporation in ethanol/water .

- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model nucleophilic addition pathways (e.g., Michael addition) to predict regioselectivity. Compare activation energies for competing reaction sites (methylidene vs. ketone) .

- MD Simulations: Analyze solvent effects on reaction kinetics. Polar solvents (e.g., DMSO) stabilize transition states but may reduce nucleophile accessibility .

- Case Study: Conflicting data on hydrolysis rates (acidic vs. basic conditions) can be reconciled by simulating protonation states and transition-state geometries.

Q. What strategies address discrepancies in biological activity data for derivatives of this compound?

Methodological Answer:

- Experimental Design: Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For example, inconsistent antimicrobial activity in literature may stem from differences in bacterial strain susceptibility .

- Statistical Analysis: Apply multivariate regression to isolate confounding variables (e.g., impurity levels, solvent residues). Use longitudinal study designs (e.g., three-wave panels) to track time-dependent effects .

- Resource: Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism specificity .

Q. How can this compound serve as a precursor in multi-step syntheses of bioactive molecules?

Methodological Answer:

- Functionalization: Introduce substituents at the methylidene group via radical addition or photochemical reactions. For example, allylation with Grignard reagents enables access to branched derivatives .

- Derivatization: Convert the ketone to a thioketal for controlled release in prodrug applications. Monitor stability under physiological pH using LC-MS .

- Case Study: Coupling with aryl boronic acids (Suzuki-Miyaura) generates biaryl analogs with potential anticancer activity. Optimize Pd catalyst loading (0.5–2 mol%) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.